molecular formula C11H8N4S B5170559 N-2-pyrimidinyl-1,3-benzothiazol-2-amine

N-2-pyrimidinyl-1,3-benzothiazol-2-amine

Katalognummer B5170559
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2-pyrimidinyl-1,3-benzothiazol-2-amine, also known as PBTZ169, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and is a major global health problem. PBTZ169 has shown promising results in preclinical studies and is currently under investigation for its efficacy and safety in clinical trials.

Wirkmechanismus

The mechanism of action of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves the inhibition of multiple enzymes and pathways involved in the survival of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to target enzymes involved in cell wall biosynthesis, energy metabolism, and iron acquisition, among others. By targeting multiple pathways, N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been shown to be effective against drug-resistant strains of the bacteria.
Biochemical and physiological effects:
N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to have minimal toxicity in preclinical studies and has been well-tolerated in animal models. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which could potentially lead to once-daily dosing in humans. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been shown to penetrate the lungs and other tissues affected by TB, which could potentially improve its efficacy in treating the infection.

Vorteile Und Einschränkungen Für Laborexperimente

N-2-pyrimidinyl-1,3-benzothiazol-2-amine has several advantages for use in lab experiments. It has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been found to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes. However, N-2-pyrimidinyl-1,3-benzothiazol-2-amine is a complex molecule that requires specialized expertise in organic chemistry for its synthesis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine is also a relatively new drug candidate and its safety and efficacy in humans are still being evaluated in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of N-2-pyrimidinyl-1,3-benzothiazol-2-amine as a potential drug candidate for the treatment of TB. One direction is to further optimize the structure of N-2-pyrimidinyl-1,3-benzothiazol-2-amine to improve its potency and selectivity against Mycobacterium tuberculosis. Another direction is to evaluate the safety and efficacy of N-2-pyrimidinyl-1,3-benzothiazol-2-amine in clinical trials, which could potentially lead to its approval as a new TB drug. Additionally, N-2-pyrimidinyl-1,3-benzothiazol-2-amine could be evaluated in combination with other TB drugs to further improve its efficacy and shorten treatment durations. Finally, N-2-pyrimidinyl-1,3-benzothiazol-2-amine could be evaluated for its potential to treat other bacterial infections, given its broad-spectrum activity against multiple enzymes and pathways involved in bacterial survival.

Synthesemethoden

The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine involves a multistep process that includes the condensation of 2-aminopyrimidine with 2-bromo-1,3-benzothiazole followed by a series of reactions that result in the formation of the final product. The synthesis of N-2-pyrimidinyl-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Wissenschaftliche Forschungsanwendungen

N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been extensively studied in preclinical models of TB and has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has been found to inhibit the growth of the bacteria by targeting multiple enzymes and pathways involved in its survival. N-2-pyrimidinyl-1,3-benzothiazol-2-amine has also been shown to have synergistic effects when used in combination with existing TB drugs, which could potentially lead to shorter treatment durations and improved patient outcomes.

Eigenschaften

IUPAC Name

N-pyrimidin-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-5-9-8(4-1)14-11(16-9)15-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTOFJMUMLSNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrimidin-2-yl)-1,3-benzothiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.